molecular formula C15H16N4O5 B15004483 ethyl 4-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate

ethyl 4-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate

Cat. No.: B15004483
M. Wt: 332.31 g/mol
InChI Key: ZMDKNWFVAJVZAR-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a nitro group and an ethyl ester moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring . The nitro group is introduced via nitration using concentrated nitric and sulfuric acids . The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts such as Lewis acids can be used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-[2-(5-METHYL-3-AMINO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE.

    Hydrolysis: 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOIC ACID.

    Cyclization: Various fused heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

ethyl 4-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C15H16N4O5/c1-3-24-15(21)11-4-6-12(7-5-11)16-14(20)9-18-10(2)8-13(17-18)19(22)23/h4-8H,3,9H2,1-2H3,(H,16,20)

InChI Key

ZMDKNWFVAJVZAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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